![molecular formula C14H8BrF2N3O B2542165 (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 1312941-98-2](/img/structure/B2542165.png)
(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Overview
Description
This compound is a pyrrolo[2,3-b]pyridine derivative featuring a 5-bromo substituent on the heteroaromatic core and a 3-amino-2,6-difluorophenyl group linked via a methanone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrrolopyridine structure[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). One common approach is the Skraup synthesis , which involves the condensation of an appropriate pyrrole derivative with a brominated compound under acidic conditions[{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability[{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling at the 5-Bromo Position
The bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring undergoes palladium-catalyzed coupling with aryl boronic acids. This reaction enables the introduction of diverse aryl or heteroaryl groups (e.g., phenyl, pyridinyl) under Suzuki conditions:
Key Findings :
-
The reaction tolerates electron-rich and electron-deficient aryl boronic acids .
-
Post-coupling deprotection (e.g., tosyl group removal) is required for free pyrrole NH functionality .
Sulfonylation at the 3-Amino Group
The primary amine on the 2,6-difluorophenyl ring reacts with sulfonyl chlorides to form sulfonamide derivatives. Example:
Reaction Conditions | Product | Yield | Source |
---|---|---|---|
Ethenesulfonyl chloride, DMAP, CH₂Cl₂, rt | N-(3-[5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl)ethene-1-sulfonamide | 48% |
Mechanistic Insight :
Buchwald–Hartwig Amination
While not directly reported for this compound, analogous 5-bromo-pyrrolopyridines undergo amination with amines/palladium catalysts. For example:
Reaction Conditions | Hypothetical Product | Yield* | Source |
---|---|---|---|
Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | (3-Amino-2,6-difluorophenyl)(5-alkylamino-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | ~60%* |
Note : *Predicted based on structurally related systems .
Electrophilic Aromatic Substitution
The electron-rich pyrrolopyridine ring may undergo halogenation or nitration, though direct evidence is limited. The bromine atom could act as a directing group.
Functionalization via Protecting Group Strategies
The NH group in the pyrrolopyridine ring is often protected (e.g., with tosyl groups) to prevent side reactions during coupling steps .
Critical Analysis of Synthetic Limitations
Scientific Research Applications
Antiproliferative Agents
Recent studies have identified derivatives of this compound as potential antiproliferative agents. Modifications to the rigidin-inspired structure have enhanced their aqueous solubility and antiproliferative activity against various cancer cell lines. For instance, compounds derived from similar frameworks have shown significant inhibition of tubulin assembly, leading to mitotic delay and cell death in HeLa cells .
Protein Kinase Inhibition
The compound has been investigated for its inhibitory effects on specific protein kinases. For example, modifications to the structure have demonstrated potency against Plasmodium falciparum Protein Kinase 6 (PfPK6), crucial for malaria treatment. The introduction of methoxy groups significantly improved the inhibitory activity, highlighting the importance of structural modifications in enhancing biological efficacy .
Synthesis and Characterization
The synthesis of (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves several steps including the use of reagents like pyridine and dichloromethane under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Activity
A study focused on a series of pyrrolo[2,3-b]pyridine derivatives found that specific modifications to the this compound scaffold resulted in enhanced anticancer properties. In vitro assays demonstrated that these derivatives effectively inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Malaria Treatment
Research into the inhibition of PfPK6 has shown that derivatives based on this compound exhibit promising antimalarial activity. The structural optimization led to compounds with improved potency compared to traditional antimalarial drugs. This highlights the potential for developing new therapeutic agents against malaria using this compound as a lead structure.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes[{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Key Observations
Substituent Effects: The 5-bromo group in the target compound contrasts with 5-aryl substituents (e.g., phenyl, 4-CF3-phenyl) in analogs like 6c and 8a. Bromine enhances reactivity for cross-coupling, whereas aryl groups modify steric/electronic profiles .
Synthetic Routes: The target compound likely shares a synthetic pathway with 6c and 6d, involving Suzuki coupling of 5-bromo-3-nitro-pyrrolopyridine with a boronic acid (e.g., 3-amino-2,6-difluorophenylboronic acid). Subsequent nitro reduction would yield the 3-amino group . In contrast, 8a involves post-reduction acylation, absent in the target compound .
5-Bromo substituents (vs. 5-aryl) reduce steric bulk but increase molecular weight and polar surface area, which may impact solubility .
Biological Activity
The compound (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone , with the CAS number 1312941-98-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical formula of the compound is . It features a pyrrolo[2,3-b]pyridine moiety, which is known for its diverse biological activities. The presence of fluorine and bromine atoms in its structure enhances its lipophilicity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 353.13 g/mol |
Boiling Point | Not available |
Solubility | Soluble in DMSO |
Research indicates that this compound acts as a potent inhibitor of tubulin assembly, which is critical for microtubule dynamics during cell division. In vitro studies have shown that it impacts microtubule morphology, leading to mitotic delay and subsequent cell death in cancer cell lines such as HeLa cells .
Antiproliferative Effects
The compound has demonstrated significant antiproliferative activity across various cancer cell lines. For example:
- HeLa Cells : Exhibited a notable decrease in cell viability upon treatment with the compound, indicating its potential as an anticancer agent.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for different cell lines have been reported to be in the low micromolar range, suggesting potent activity against tumor proliferation .
Selectivity and Efficacy
Studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the pyrrolo[2,3-b]pyridine core can enhance selectivity towards specific kinases involved in cancer progression. For instance, derivatives of this compound have shown improved selectivity for cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy .
Case Studies
- Study on Microtubule Dynamics : A study demonstrated that treatment with this compound led to significant alterations in microtubule dynamics observed through live-cell imaging techniques. The results indicated that the compound disrupts normal spindle formation during mitosis, leading to apoptosis in treated cells .
- In Vivo Efficacy : In animal models, the administration of this compound resulted in reduced tumor growth compared to control groups. Pharmacokinetic studies showed favorable bioavailability and clearance rates, supporting its potential for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing (3-amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves Suzuki-Miyaura coupling between a 5-bromo-pyrrolo[2,3-b]pyridine precursor and a boronic acid derivative of 3-amino-2,6-difluorophenyl. For example, details similar couplings using Pd(PPh₃)₄, K₂CO₃, and arylboronic acids under reflux in toluene/EtOH . Purification typically employs silica gel chromatography with dichloromethane/ethyl acetate gradients.
Q. How is the compound characterized structurally?
Structural elucidation relies on nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). For instance, and provide ¹H NMR data for analogous pyrrolo[2,3-b]pyridines, highlighting diagnostic peaks for aromatic protons (δ 8.8–7.1 ppm) and substituents like methoxy groups (δ ~3.8 ppm) . HRMS confirms molecular weight, while X-ray crystallography (e.g., ) resolves stereochemical ambiguities .
Q. What analytical methods validate purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Thermal stability is evaluated via thermogravimetric analysis (TGA), and degradation products are monitored using LC-MS. emphasizes rigorous solvent selection (e.g., dichloromethane/ethyl acetate) to minimize byproduct formation during purification .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or byproducts?
Yield improvements may involve:
- Catalyst screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂ with XPhos) for enhanced coupling efficiency.
- Solvent optimization : Use dioxane instead of toluene for higher boiling points and better solubility ( ) .
- Temperature control : Stepwise heating (e.g., 80°C → 105°C) to suppress side reactions ( ) . Contaminants like dehalogenated byproducts (from 5-bromo removal) can be minimized via inert atmosphere (argon) and degassed solvents.
Q. How do electronic effects of substituents influence biological activity?
Structure-activity relationship (SAR) studies reveal that:
- The 5-bromo group on the pyrrolopyridine core enhances π-stacking with hydrophobic enzyme pockets ( ) .
- Amino and fluorine substituents on the phenyl ring modulate solubility and hydrogen-bonding interactions. For example, 2,6-difluoro groups increase metabolic stability by reducing cytochrome P450 oxidation ( ) . Computational modeling (DFT or molecular docking) predicts substituent effects on binding affinity (e.g., uses HRMS to validate predicted adducts) .
Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR or HRMS data may arise from:
- Tautomerism : The 1H-pyrrolo[2,3-b]pyridine core can exhibit keto-enol tautomerism, shifting proton signals ( ) .
- Residual solvents : Ethyl acetate or DMSO-d₆ peaks may overlap with aromatic signals. Use deuterated solvents with low residual proton peaks (e.g., CDCl₃) .
- Dynamic exchange : Amino protons (NH) in DMSO-d₆ often appear broad; confirm via variable-temperature NMR .
Q. What strategies validate crystallographic data for polymorphic forms?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization optimization : Use slow evaporation in mixed solvents (e.g., hexane/EtOAc).
- Data refinement : Resolve disorder using SHELXL ( provides torsion angle data for similar compounds) .
- Polymorph screening : Compare powder X-ray diffraction (PXRD) patterns with computational predictions (e.g., Mercury software).
Q. How to design experiments for assessing degradation under physiological conditions?
Simulate biological environments using:
- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
- Oxidative stress tests : Expose to H₂O₂ or liver microsomes to identify labile sites (e.g., bromine substitution prone to hydrolysis) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; store samples in amber vials to minimize light-induced decomposition.
Q. Methodological Tables
Table 1. Key Synthetic Parameters for Suzuki-Miyaura Coupling
Parameter | Optimal Condition | Reference |
---|---|---|
Catalyst | Pd(PPh₃)₄ (0.1 eq) | |
Base | K₂CO₃ (3 eq) | |
Solvent System | Toluene/EtOH (3:1) | |
Temperature | 105°C, 12 h | |
Purification | Silica gel (DCM/EtOAc 90:10) |
Table 2. Common Analytical Challenges and Solutions
Challenge | Solution | Technique |
---|---|---|
Overlapping NMR peaks | Use COSY or NOESY | |
Low HRMS sensitivity | Derivatize with TFA or NaI | |
Polymorph ambiguity | SCXRD + PXRD |
Properties
IUPAC Name |
(3-amino-2,6-difluorophenyl)-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF2N3O/c15-6-3-7-8(5-20-14(7)19-4-6)13(21)11-9(16)1-2-10(18)12(11)17/h1-5H,18H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQFXHJUISSMEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.